molecular formula C20H22N4O3 B2388636 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1396892-70-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide

Katalognummer: B2388636
CAS-Nummer: 1396892-70-8
Molekulargewicht: 366.421
InChI-Schlüssel: FJBCFIQPOBADJP-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide, widely known in scientific literature as TAE-684, is a highly potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). Its primary research value lies in the investigation of NPM-ALK-driven oncogenesis, particularly in Anaplastic Large Cell Lymphoma (ALCL) . This compound has been instrumental as a pharmacological tool for validating ALK as a therapeutic target, demonstrating profound anti-proliferative and pro-apoptotic effects in ALK-positive cancer cell lines. TAE-684 exerts its mechanism by potently inhibiting ALK autophosphorylation and downstream signaling pathways, such as STAT3, leading to cell cycle arrest and apoptosis . Beyond ALCL, research has expanded to explore its activity against other ALK-driven pathologies, including inflammatory myofibroblastic tumors and a subset of non-small cell lung cancers (NSCLC) harboring ALK rearrangements, such as EML4-ALK. Furthermore, this inhibitor serves as a critical benchmark compound in the development of next-generation ALK therapeutics and is a valuable tool for studying resistance mechanisms and combination therapy strategies in preclinical models.

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-20(4-2-15-1-3-17-18(11-15)27-14-26-17)23-12-16-5-9-24(10-6-16)19-13-21-7-8-22-19/h1-4,7-8,11,13,16H,5-6,9-10,12,14H2,(H,23,25)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCFIQPOBADJP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of approximately 392.44 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazin-2-yl piperidine group, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing the benzo[d][1,3]dioxole scaffold have demonstrated effectiveness against various bacterial strains.
  • Antiparasitic Properties : Some derivatives have shown activity against protozoan parasites, suggesting potential applications in treating diseases like Chagas and Leishmaniasis.

Antimicrobial Activity

A study assessed the antimicrobial properties of related compounds against a panel of pathogens. The results indicated that compounds with the benzo[d][1,3]dioxole structure exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.

PathogenMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

Antiparasitic Activity

In vitro studies showed that related compounds were effective against Trypanosoma cruzi, with IC50 values indicating moderate potency.

CompoundIC50 (μM)Reference
Compound A1.5
Compound B2.0

Case Study 1: Antitubercular Activity

A derivative of the compound was tested for antitubercular activity. It exhibited promising results against Mycobacterium tuberculosis, particularly under hypoxic conditions, which are representative of the environment within human tissues during infection.

Case Study 2: Cytotoxicity Profile

The cytotoxic effects of the compound were evaluated on mammalian cell lines (e.g., HEK293). The selectivity index was calculated to determine the safety profile relative to its antimicrobial efficacy. The results indicated a favorable safety margin.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The benzodioxole moiety is shared with ’s compound, but the absence of a methyl group on the benzodioxole in the target may reduce steric hindrance, favoring binding to shallow protein pockets.

Physicochemical Properties

  • Lipophilicity: The pyrazine-piperidine group in the target compound introduces basic nitrogen atoms, which may lower logP compared to ’s chlorophenyl-pyrazolo-pyrimidinone derivative (higher logP due to halogen and fused rings).
  • Solubility : The pyrazine ring’s polarity could improve aqueous solubility relative to ’s methylbenzothiazole, which is more hydrophobic.

Q & A

Q. How can researchers optimize the synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including (1) coupling of the benzo[d][1,3]dioxole moiety to the acrylamide backbone and (2) functionalization of the piperidine-pyrazine hybrid. Key optimizations:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction kinetics .
  • Coupling agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation, monitored via TLC or HPLC .
  • Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate to dichloromethane/methanol) followed by recrystallization for high purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry (e.g., E-configuration of acrylamide) and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :
  • In vitro binding assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) against target proteins (e.g., kinases or GPCRs) .
  • Enzyme inhibition assays : Determine IC₅₀ values via fluorogenic substrates in dose-response experiments (e.g., for proteases or phosphatases) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Re-evaluate assay conditions : Ensure consistency in buffer pH, temperature, and co-factor concentrations. For example, SPR vs. fluorescence polarization (FP) may yield divergent KD values due to ligand immobilization effects .
  • Stereochemical analysis : Use chiral HPLC to confirm enantiopurity, as minor stereoisomers (e.g., Z-isomers) may exhibit off-target activity .
  • Comparative studies : Benchmark against structurally similar analogs (e.g., pyrimidine vs. pyrazine derivatives) to identify substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Substituent modification : Systematically vary the benzo[d][1,3]dioxole, pyrazine, or piperidine groups. For example:
ModificationBiological ImpactReference
Pyrazine → pyrimidineAlters receptor selectivity (e.g., dopamine D3 vs. D2)
Piperidine N-methylationEnhances blood-brain barrier permeability
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and identify critical hydrogen bonds/π-π interactions .

Q. What experimental approaches validate the compound’s metabolic stability?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Metabolite identification : Perform HRMS/MS to detect hydroxylated or demethylated products .

Data-Driven Challenges

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve hydrophilicity .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :
  • Target deconvolution : Combine affinity chromatography with proteomics (e.g., SILAC labeling) to identify interacting proteins .
  • Kinetic studies : Use stopped-flow spectroscopy to resolve binding kinetics (kon/koff) and infer mechanism (e.g., competitive vs. allosteric) .

Advanced Methodological Considerations

Q. How can toxicity be systematically evaluated in preclinical models?

  • Methodological Answer :
  • In vitro toxicity panels : Assess cytotoxicity (MTT assay), genotoxicity (Ames test), and hERG inhibition (patch-clamp) .
  • In vivo tolerability : Conduct acute toxicity studies in rodents (e.g., OECD 423) with histopathology and serum biomarker analysis .

Q. What strategies differentiate the activity of enantiomers or tautomers?

  • Methodological Answer :
  • Chiral resolution : Use Chiralpak AD-H columns to separate enantiomers and test individual isomers in bioassays .
  • Dynamic NMR : Characterize tautomerization (e.g., keto-enol) by variable-temperature ¹H NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.